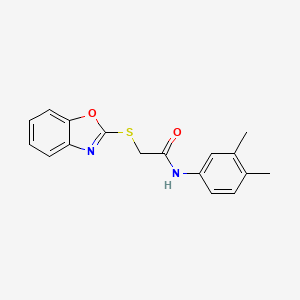![molecular formula C13H16N4 B5577342 N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)
N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These compounds contain a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3.
Synthesis Analysis
The synthesis of similar pyrimidine derivatives typically involves reactions such as acid-catalyzed intramolecular cyclization, as demonstrated in the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines (Gazizov et al., 2015). Additionally, the formation of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine through crystal structure, spectroscopic, and electronic properties analysis also offers insights into the synthetic routes of similar compounds (Moreno-Fuquen et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives often includes interactions between different functional groups and the formation of crystalline structures. Studies like the crystal structure and DFT studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine provide insights into the stabilization of these molecules through intramolecular hydrogen bonds (Murugavel et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclization and cross-coupling reactions, as observed in the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines (Deau et al., 2013). These reactions are crucial for functionalizing the pyrimidine core and introducing different substituents.
Physical Properties Analysis
The physical properties of pyrimidine derivatives can be characterized by their crystalline structure and molecular interactions. For instance, the study of 4'-(pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines discusses the selective coordination and formation of coordination polymers, indicative of their physical properties (Klein et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential biological activity, can be inferred from similar compounds. For example, the synthesis and characterization of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine highlight the importance of stereochemistry and functional groups in determining the chemical behavior of pyrimidine derivatives (Fleck et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including similar compounds to "N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine," have been explored for their potential antitumor, antifungal, and antibacterial activities. These studies involve complex synthesis methods and crystallographic analysis to determine their structure and bioactive pharmacophore sites (Titi et al., 2020).
- Research on pyrimidine derivatives, such as the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, provides insight into the structural variation impacts on biological activities. These compounds have shown to lower blood pressure in specific models at certain dosages, highlighting the potential therapeutic applications of pyrimidine derivatives (Bennett et al., 1981).
Bioactivity and Potential Therapeutic Applications
- Studies on the design, synthesis, and structure-activity relationship (SAR) of 2,4-disubstituted pyrimidine derivatives have identified dual activity as cholinesterase and Aβ-aggregation inhibitors, suggesting potential applications in Alzheimer's disease treatment (Mohamed et al., 2011).
- The exploration of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential demonstrates the diverse bioactivities of pyrimidine derivatives, indicating their relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
- Investigations into new pyrimidine derivatives as organic inhibitors for mild steel corrosion in acidic media reveal the application of these compounds beyond biological activities, showing their potential in materials science and engineering for corrosion protection (Yadav et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-3-11(13-10(2)5-4-7-15-13)17-12-6-8-14-9-16-12/h4-9,11H,3H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPJKGKKFVSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)C)NC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)
![1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)
![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)
![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)
![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)